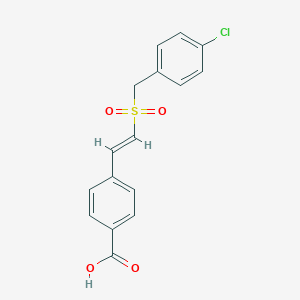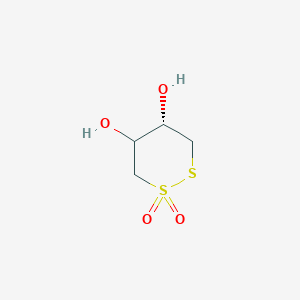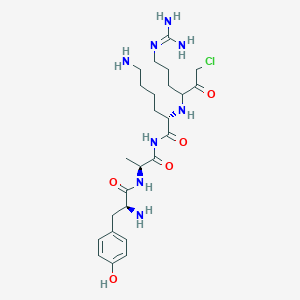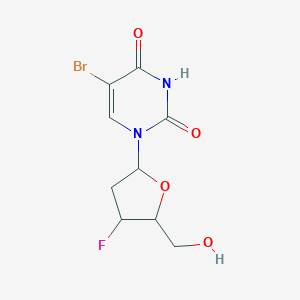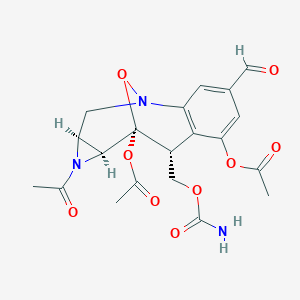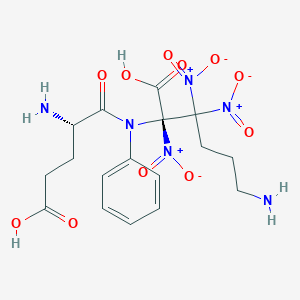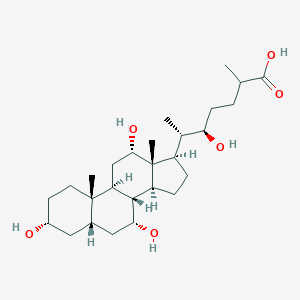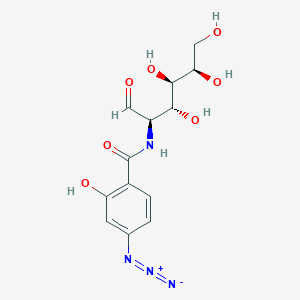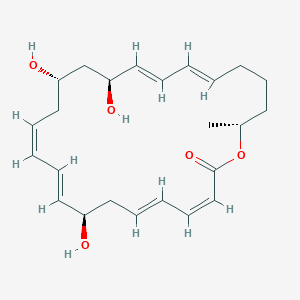
1,25-Dihydroxy-16-ene-vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,25-Dihydroxy-16-ene-vitamin D3, also known as 1,25(OH)2D3-16ene, is a synthetic analog of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and is widely used in scientific research to investigate the biological effects of vitamin D3.
Mecanismo De Acción
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene exerts its biological effects by binding to the VDR, which is a nuclear receptor that regulates gene expression. The binding of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene to the VDR promotes the expression of genes involved in calcium and phosphate homeostasis, immune function, and cellular differentiation.
Biochemical and Physiological Effects
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has a wide range of biochemical and physiological effects. It promotes the absorption of calcium and phosphate from the intestine, which is essential for bone health. It also regulates the activity of immune cells, which is important for immune function. In addition, it promotes the differentiation of cells, which is important for tissue repair and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in lab experiments has several advantages. It is a potent agonist of the VDR, which allows for the investigation of the biological effects of vitamin D3. It is also highly stable and can be stored for long periods of time. However, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has some limitations. It is expensive and can be difficult to obtain in large quantities. In addition, it has a short half-life, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in scientific research. One area of research is the investigation of the effects of vitamin D3 on the microbiome. Another area of research is the investigation of the effects of vitamin D3 on aging and age-related diseases. Finally, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in combination with other drugs or therapies is an area of research that has potential for the treatment of various diseases.
Conclusion
In conclusion, 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is a synthetic analog of vitamin D3 that is widely used in scientific research. It has a wide range of biological effects and is used to investigate the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has several advantages and limitations, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene involves the modification of vitamin D3 at the 16th position. The synthetic method involves the use of a highly reactive diene intermediate, which is then reacted with the vitamin D3 precursor, 25-hydroxyvitamin D3 (25(OH)D3), to form the final product. This method is highly efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is widely used in scientific research to investigate the biological effects of vitamin D3. It is used to study the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. It is also used to investigate the effects of vitamin D3 on gene expression and cellular signaling pathways.
Propiedades
Número CAS |
124409-58-1 |
|---|---|
Nombre del producto |
1,25-Dihydroxy-16-ene-vitamin D3 |
Fórmula molecular |
C27H42O3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
(1R)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethyl]-6-methylidenecyclohex-3-ene-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10,12,16,18,21,24-25,28-30H,2,6-9,11,13-15,17H2,1,3-5H3/b20-10+/t18-,21?,24+,25-,27-/m1/s1 |
Clave InChI |
CZBGBNZNGSRTCH-XIJCJBARSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\CC3C=C(C[C@H](C3=C)O)O)C |
SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
Sinónimos |
1,25-(OH)2-16-Ene-D3 1,25-dihydroxy-16-ene-vitamin D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




